molecular formula C8H5Cl2NO2 B13922966 6,8-Dichloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one

6,8-Dichloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one

Cat. No.: B13922966
M. Wt: 218.03 g/mol
InChI Key: RLQOEDCCVBFZKI-UHFFFAOYSA-N
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Description

6,8-Dichloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one is a heterocyclic compound that belongs to the pyrano-pyridine family. This compound is characterized by the presence of a pyrano ring fused to a pyridine ring, with chlorine atoms at the 6th and 8th positions. It has garnered interest due to its potential biological activities and applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one typically involves the reaction of 3-cyanopyridin-2(1H)-ones with appropriate reagents under specific conditions. One common method involves the use of sodium ethoxide in anhydrous ethanol, where the mixture is refluxed for several hours . This reaction facilitates the formation of the desired pyrano-pyridine structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium ethoxide, potassium carbonate, and various nucleophiles. Reaction conditions often involve refluxing in solvents such as ethanol or dimethylformamide (DMF) to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .

Scientific Research Applications

6,8-Dichloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,8-Dichloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dichloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one is unique due to the presence of chlorine atoms at specific positions, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C8H5Cl2NO2

Molecular Weight

218.03 g/mol

IUPAC Name

6,8-dichloro-3,4-dihydropyrano[3,4-c]pyridin-1-one

InChI

InChI=1S/C8H5Cl2NO2/c9-5-3-4-1-2-13-8(12)6(4)7(10)11-5/h3H,1-2H2

InChI Key

RLQOEDCCVBFZKI-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C2=C(N=C(C=C21)Cl)Cl

Origin of Product

United States

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